Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt is a coordination compound that features cobalt as its central metal ion, coordinated with two ligands derived from (Z)-4-oxopent-2-en-2-ol. This compound is classified under organometallic compounds due to the presence of organic ligands bonded to a metal. Its molecular formula is and its molecular weight is approximately 259.16 g/mol. The compound has garnered interest in various scientific fields, particularly in catalysis and medicinal chemistry.
Methods of Synthesis
The synthesis of bis((Z)-4-oxopent-2-en-2-yloxy)cobalt typically involves the reaction of cobalt salts with the respective ligands. A common method includes reacting cobalt(II) acetate with (Z)-4-oxopent-2-en-2-yloxy ligands in a suitable solvent, often under controlled temperature and pH conditions. The reaction mixture is then purified through crystallization or other separation techniques to isolate the desired compound.
Technical Details
The molecular structure of bis((Z)-4-oxopent-2-en-2-yloxy)cobalt reveals a coordination complex where cobalt is surrounded by two (Z)-4-oxopent-2-en-2-yloxy ligands.
Structural Data
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 259.16 g/mol |
IUPAC Name | bis((Z)-4-oxopent-2-en-2-yloxy)cobalt dihydrate |
InChI | InChI=1S/2C5H8O2.Co/c21-4(6)3-5(2)7;/h23,6H,1-2H3;/b4-3-;; |
Canonical SMILES | CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |
The structure exhibits a planar arrangement around the cobalt center due to the chelating nature of the ligands.
Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt can undergo several types of chemical reactions:
Major Products
The products of these reactions vary based on reagents and conditions:
The mechanism of action for bis((Z)-4-oxopent-2-en-2-yloxy)cobalt primarily involves its coordination chemistry, where the cobalt center interacts with various substrates:
The compound's reactivity profile makes it suitable for various applications in catalysis and materials science.
Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt has several notable applications:
This compound represents a significant area of study within coordination chemistry, offering insights into both fundamental chemical processes and practical applications across various fields.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: